4-Hydrazinyloxolan-3-ol
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Overview
Description
4-Hydrazinyloxolan-3-ol is an organic compound that belongs to the class of heterocyclic compounds It features a five-membered oxolane ring with a hydrazine group attached to the fourth carbon and a hydroxyl group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyloxolan-3-ol typically involves the reaction of oxolane derivatives with hydrazine. One common method is the nucleophilic substitution reaction where a halogenated oxolane reacts with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the product through distillation or recrystallization to remove any impurities and achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The hydrazine group can be reduced to form amine derivatives.
Substitution: Both the hydroxyl and hydrazine groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield oxo derivatives, while reduction of the hydrazine group can produce amine derivatives.
Scientific Research Applications
4-Hydrazinyloxolan-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydrazinyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
4-Hydrazinyl-2-oxazolidinone: Similar in structure but with an oxazolidinone ring.
3-Hydrazinyl-1,2,4-oxadiazole: Contains an oxadiazole ring instead of an oxolane ring.
4-Hydrazinyl-1,3-thiazole: Features a thiazole ring with a hydrazine group.
Uniqueness: 4-Hydrazinyloxolan-3-ol is unique due to its specific ring structure and the presence of both hydroxyl and hydrazine functional groups. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H10N2O2 |
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Molecular Weight |
118.13 g/mol |
IUPAC Name |
4-hydrazinyloxolan-3-ol |
InChI |
InChI=1S/C4H10N2O2/c5-6-3-1-8-2-4(3)7/h3-4,6-7H,1-2,5H2 |
InChI Key |
JEMMBNSWLYSWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)O)NN |
Origin of Product |
United States |
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